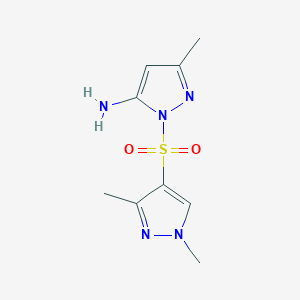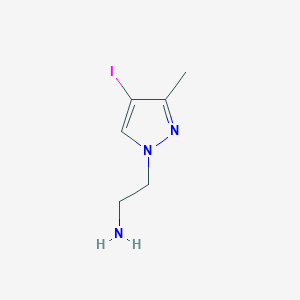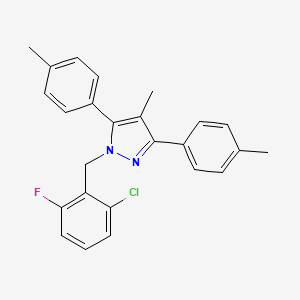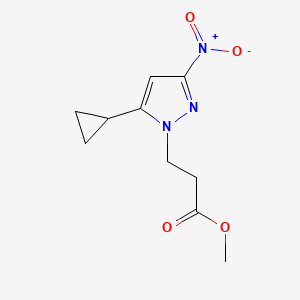
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine is a synthetic organic compound characterized by its unique pyrazole-based structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the sulfonylation of 1,3-dimethyl-1H-pyrazole with a sulfonyl chloride derivative, followed by amination to introduce the amine group at the 5-position of the pyrazole ring. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The pyrazole rings provide structural stability and facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine: Unique due to its dual pyrazole rings and sulfonyl group.
1-(4-Sulfamoylphenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a second pyrazole ring.
1-(4-Sulfamoylphenyl)-3,5-dimethyl-1H-pyrazole: Similar but with different substitution patterns on the pyrazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two pyrazole rings, which confer distinct chemical and biological properties compared to other similar compounds.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C9H13N5O2S |
|---|---|
Molecular Weight |
255.30 g/mol |
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)sulfonyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H13N5O2S/c1-6-4-9(10)14(11-6)17(15,16)8-5-13(3)12-7(8)2/h4-5H,10H2,1-3H3 |
InChI Key |
WSQZFAURSZZYSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)S(=O)(=O)C2=CN(N=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10910632.png)

![N'-[(E)-(3-nitrophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B10910641.png)
![N-ethyl-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10910649.png)
![3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B10910653.png)

![4-chloro-N'-[(1E)-1-(4-fluorophenyl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10910677.png)
![2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910688.png)
![(2,6-Dimethylmorpholin-4-yl){4-[(3-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B10910691.png)
![2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10910704.png)


![methyl 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B10910731.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10910744.png)
